molecular formula C8H8N2S2 B1607161 5-Methyl-4-(2-thienyl)-1,3-thiazol-2-amine CAS No. 206555-52-4

5-Methyl-4-(2-thienyl)-1,3-thiazol-2-amine

Cat. No.: B1607161
CAS No.: 206555-52-4
M. Wt: 196.3 g/mol
InChI Key: PZHQCCUEFMBEKK-UHFFFAOYSA-N
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Description

5-Methyl-4-(2-thienyl)-1,3-thiazol-2-amine (MTTA) is an organic compound used in synthetic organic chemistry and biochemistry. It is a derivative of thiazole and is used in many scientific research applications, including in vivo and in vitro studies. MTTA has a wide range of biological activities and has been studied for its biochemical and physiological effects. In

Scientific Research Applications

Molecular and Electronic Structure

A study by Özdemir et al. (2009) conducted an experimental and theoretical investigation on the molecular and electronic structure of a compound related to 5-Methyl-4-(2-thienyl)-1,3-thiazol-2-amine. The research utilized techniques such as 1H-NMR, 13C-NMR, IR, and single-crystal X-ray diffraction, alongside computational methods to analyze molecular geometry, vibrational frequencies, and frontier molecular orbitals (FMO) analysis. This comprehensive approach provides insights into the conformational flexibility and electronic properties of such compounds Özdemir, N., Dinçer, M., Cukurovalı, A., & Büyükgüngör, O. (2009). Journal of Molecular Modeling.

Synthesis and Structural Analysis

Dani et al. (2013) focused on the synthesis, spectral analysis, and DFT studies of thiazole derivatives, including those similar to this compound. The work detailed the synthesis of new compounds via Mn(II)-catalyzed reactions, highlighting the importance of intramolecular and intermolecular hydrogen bonding in stabilizing their structures. The study underscores the utility of DFT calculations in corroborating experimental data and understanding the stability and electronic transitions of these molecules Dani, R., Bharty, M. K., Kushawaha, S. K., Paswan, S., Prakash, O., Singh, R., & Singh, N. K. (2013). Journal of Molecular Structure.

Chemoselective Synthesis

Kumar et al. (2013) reported a chemoselective synthesis approach for trisubstituted thiazoles, relevant to the core structure of this compound. This method involves the use of Lawesson's reagent for thionation-cyclization of functionalized enamides, demonstrating an efficient route to synthesize diversely functionalized thiazoles. Such synthetic strategies enhance the accessibility of thiazole-based compounds for further biological and pharmacological evaluation Kumar, S. V., Parameshwarappa, G., & Ila, H. (2013). The Journal of Organic Chemistry.

Biological Activities

Research on thiazole compounds has also extended into exploring their potential biological activities. For example, Bansal et al. (2020) synthesized thiazole clubbed pyrazole derivatives and evaluated their cytotoxic and anti-infective properties. Some derivatives demonstrated significant apoptosis induction and antibacterial activity, suggesting the therapeutic potential of thiazole-based compounds in treating infections and cancer Bansal, K., Bhardwaj, J., Saraf, P., Thakur, V., & Sharma, P.C. (2020). Materials Today Chemistry.

Biochemical Analysis

Biochemical Properties

5-Methyl-4-(2-thienyl)-1,3-thiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The thiazole ring in the compound is known for its ability to undergo electrophilic and nucleophilic substitutions, which makes it reactive in biochemical environments . The compound has been shown to interact with enzymes such as poly (ADP-ribose) polymerase-1 and various kinases, influencing their activity and thereby affecting cellular processes .

Cellular Effects

This compound has notable effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling molecules, leading to alterations in pathways such as the MAPK/ERK pathway . Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. The compound can bind to enzymes and proteins, leading to inhibition or activation of their functions. For instance, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling and proliferation . Furthermore, the compound can induce changes in gene expression by interacting with DNA and transcription factors, thereby influencing cellular processes at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have beneficial effects, such as anti-inflammatory and neuroprotective activities . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been identified, indicating the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism and biotransformation . It can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways . The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further influence its biological activity and effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . It has been observed to accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects . The localization and accumulation of the compound can influence its therapeutic and toxic effects .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biological activity . For example, the compound’s presence in the nucleus can influence gene expression, while its localization in the mitochondria can impact cellular metabolism .

Properties

IUPAC Name

5-methyl-4-thiophen-2-yl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S2/c1-5-7(10-8(9)12-5)6-3-2-4-11-6/h2-4H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZHQCCUEFMBEKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70356682
Record name 5-Methyl-4-(thiophen-2-yl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206555-52-4
Record name 5-Methyl-4-(2-thienyl)-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=206555-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-4-(thiophen-2-yl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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